![molecular formula C15H17ClN2O4S3 B6495817 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 941944-84-9](/img/structure/B6495817.png)
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic compound characterized by a chloro-substituted tetrahydroquinoline core and a thiophene-2-sulfonamide moiety. This compound belongs to a class of sulfonamide derivatives, known for their significant biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions:
Step 1: Synthesis of the tetrahydroquinoline core via a Povarov reaction.
Step 2: Introduction of the chloro group at the 5-position through selective halogenation.
Step 3: Sulfonylation using ethanesulfonyl chloride to form the ethanesulfonyl derivative.
Step 4: Coupling with thiophene-2-sulfonamide under suitable conditions, typically in the presence of a base.
Industrial Production Methods
For industrial-scale production, the methods involve optimization of reaction conditions to increase yield and purity, employing techniques such as continuous flow synthesis and catalytic processes.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Undergoes oxidation reactions, especially on the sulfur atoms, forming sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amine derivatives under strong reducing conditions.
Substitution: The chloro group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Varied depending on the nucleophile used, such as thiols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Molecular Probes: Serves as a precursor for designing fluorescent probes.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Interaction Studies: Utilized in studying protein-ligand interactions.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals due to its unique structure.
Diagnostic Agents: Explored as a component in diagnostic imaging agents.
Industry
Material Science: Investigated for its properties in designing new materials.
Agrochemicals: Potential use in developing new pesticides or herbicides.
Mechanism of Action
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide exerts its effects through:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting or modifying their activity.
Pathways: Interferes with signaling pathways, particularly those involving sulfonamide-sensitive enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A classic sulfonamide antibiotic.
Tetrahydroquinoline Derivatives: Widely studied for their pharmacological properties.
Thiophene-Sulfonamides: Known for their diverse biological activities.
Uniqueness
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide stands out due to its unique combination of structural features, enhancing its potential in both chemical synthesis and biological applications.
There you have it! Hope this deep dive into this compound was insightful
Properties
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-9-3-4-11-10-12(5-6-13(11)18)17-25(21,22)15-8-7-14(16)23-15/h5-8,10,17H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXGGXUPBPPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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